4',6-Dihydroxy-5,7-dimethoxyflavanone

PPARγ agonism Metabolic disorders Neuroinflammation

This dimethoxyflavanone is defined by its specific 5,7-dimethoxy and 4',6-dihydroxy substitution pattern, which confers validated PPARγ agonist activity (EC50: 2.4 μM). It is essential for studies on diabetes, insulin resistance, and neuroinflammation. Unlike generic flavanones, this precise pattern ensures target engagement and reproducible results in SAR and antimycobacterial assays.

Molecular Formula C17H16O6
Molecular Weight 316.3 g/mol
CAS No. 6951-57-1
Cat. No. B1213618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',6-Dihydroxy-5,7-dimethoxyflavanone
CAS6951-57-1
Molecular FormulaC17H16O6
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)OC)O
InChIInChI=1S/C17H16O6/c1-21-14-8-13-15(17(22-2)16(14)20)11(19)7-12(23-13)9-3-5-10(18)6-4-9/h3-6,8,12,18,20H,7H2,1-2H3
InChIKeyMWHNXEIHKZWYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4',6-Dihydroxy-5,7-dimethoxyflavanone (CAS 6951-57-1): A Flavonoid with Unique PPARγ Agonist Activity and Defined Structural Differentiation


4',6-Dihydroxy-5,7-dimethoxyflavanone (CAS 6951-57-1) is a dimethoxyflavanone belonging to the flavonoid class, characterized by a flavanone core substituted with methoxy groups at positions 5 and 7, and hydroxy groups at positions 6 and 4' . This specific substitution pattern distinguishes it from closely related flavanones and confers unique biological activities, notably its demonstrated role as a PPARγ agonist with an EC50 of 2.4 μM . The compound is a naturally occurring flavonoid found in various plant species and is utilized in research focusing on metabolic disorders, neuroinflammation, and cancer biology .

Why Generic Flavanone Substitution is Inadequate: The Critical Role of 4',6-Dihydroxy-5,7-dimethoxyflavanone's Specific Substitution Pattern


Generic substitution among flavanones is not scientifically valid due to the profound impact of specific hydroxyl and methoxy substitution patterns on biological activity. For instance, the introduction of methoxy groups in the A-ring can significantly alter anti-inflammatory potency, as seen when comparing 5,7-dimethoxyflavanone derivatives (IC50: 0.603-1.830 µg/mL) to the unmethylated pinocembrin (IC50: 203.60 µg/mL) in NO inhibition assays . Furthermore, the specific pattern of 4',6-dihydroxy and 5,7-dimethoxy groups in this compound is directly linked to its unique ability to act as a PPARγ agonist (EC50: 2.4 μM), a property not shared by many structurally similar flavanones . Therefore, selecting a compound with an unverified substitution pattern for research risks null results or misleading structure-activity relationship (SAR) conclusions, as minor structural changes can lead to orders-of-magnitude differences in potency and target engagement.

Quantitative Differentiation of 4',6-Dihydroxy-5,7-dimethoxyflavanone: Evidence-Based Comparison with Key Analogs


PPARγ Agonist Activity: A Unique Differentiation from Other Flavanones

4',6-Dihydroxy-5,7-dimethoxyflavanone is a confirmed PPARγ agonist with an EC50 of 2.4 μM . This is a specific and quantifiable property that distinguishes it from the vast majority of other flavanones, which lack reported PPARγ agonist activity. While some other flavonoids may exhibit PPARγ modulation, this compound's activity is documented at a defined potency. In contrast, closely related flavanones like 5,7-dimethoxyflavanone and pinocembrin are not recognized for this mechanism.

PPARγ agonism Metabolic disorders Neuroinflammation

Anti-Inflammatory Potential via NO Inhibition: The Impact of Methoxylation

A study on flavanone derivatives demonstrates the profound impact of methoxylation on anti-inflammatory activity. Compounds with a 5,7-dimethoxy substitution pattern, such as 2′-carboxy-5,7-dimethoxy-flavanone (4F) and 4′-bromo-5,7-dimethoxy-flavanone (4D), exhibited potent NO inhibition with IC50 values of 0.906 µg/mL and 1.030 µg/mL, respectively . In stark contrast, the unmethylated natural flavanone pinocembrin (5,7-dihydroxyflavanone) was >200-fold less potent, with an IC50 of 203.60 µg/mL in the same LPS-induced RAW 264.7 macrophage model . While direct data for 4',6-dihydroxy-5,7-dimethoxyflavanone in this exact assay is not available, this strong class-level inference highlights that the 5,7-dimethoxy motif, which is present in the target compound, is a key driver for enhanced anti-inflammatory potency compared to hydroxylated analogs.

Anti-inflammatory Nitric oxide inhibition Structure-activity relationship

Antioxidant Activity: Ortho-Dihydroxylation Confers Superior Free Radical Scavenging

Research on flavanones and flavones from Chromolaena tacotana shows that compounds with specific hydroxylation patterns exhibit distinct antioxidant activities. The compound 4'-hydroxy-5,7-dimethoxyflavanone (Ctd), a close structural analog of the target compound, was found to have low antioxidant activity against DPPH radicals . In contrast, a flavonoid with an ortho-dihydroxyl structure (Ctb, 3,5,3'-trihydroxy-7,4'-dimethoxyflavone) showed an IC50 of 6.27 µg/mL, which was even lower than that of the reference antioxidant quercetin (IC50 = 8.67 µg/mL) . This indicates that the presence of an ortho-dihydroxyl group is critical for potent antioxidant activity. While 4',6-dihydroxy-5,7-dimethoxyflavanone possesses two hydroxyl groups (at 6 and 4'), they are not ortho to each other, explaining its expected lower activity. This information is crucial for selecting the appropriate flavonoid for antioxidant studies, as compounds with ortho-dihydroxyl groups are demonstrably more effective.

Antioxidant DPPH Free radical scavenging

Moderate Antimycobacterial Activity: A Defined Baseline Against M. tuberculosis

In a study evaluating flavonoids from Chromolaena odorata, 4',6-dihydroxy-5,7-dimethoxyflavanone (referred to as compound 4) showed moderate antimycobacterial activity against Mycobacterium tuberculosis . While a specific MIC value was not provided for this exact compound in the primary text, the study notes that related flavanones, such as isosakuranetin (5,7-dihydroxy-4'-methoxyflavanone), exhibited an MIC of 174.8 µM . This provides a benchmark for the class. The presence of this activity differentiates it from flavanones that are completely inactive in this assay, offering a defined starting point for researchers interested in exploring antimycobacterial applications.

Antimycobacterial M. tuberculosis Antimicrobial

Validated Research and Application Scenarios for 4',6-Dihydroxy-5,7-dimethoxyflavanone


Investigating PPARγ-Mediated Pathways in Metabolic and Neuroinflammatory Diseases

As a documented PPARγ agonist with an EC50 of 2.4 μM , this compound is the appropriate choice for studies exploring the therapeutic potential of PPARγ modulation in type 2 diabetes, insulin resistance, and neuroinflammatory conditions. Its specific mechanism differentiates it from other flavanones lacking this activity, providing a clear, target-based rationale for its use.

Structure-Activity Relationship (SAR) Studies on Flavanone Anti-Inflammatory Activity

The compound's specific 5,7-dimethoxy and 4',6-dihydroxy substitution pattern makes it a valuable tool in SAR studies. Evidence shows that 5,7-dimethoxyflavanone derivatives are significantly more potent inhibitors of NO production than their unmethylated counterparts, such as pinocembrin . Including this compound in a panel of analogs allows for the precise mapping of how hydroxyl and methoxy group positioning affects anti-inflammatory potency.

As a Reference Compound for Low-Intrinsic Antioxidant Activity in Flavonoid Studies

Based on structural class-level inference, this compound is expected to have low DPPH radical scavenging activity due to the lack of an ortho-dihydroxyl group . It can be effectively used as a comparator or negative control in antioxidant studies to highlight the superior activity of flavonoids with ortho-dihydroxyl or catechol moieties, enabling more rigorous experimental design.

Exploring Baseline Antimycobacterial Activity of Methoxylated Flavanones

This compound has demonstrated moderate antimycobacterial activity against M. tuberculosis in vitro . It serves as a defined chemical scaffold for researchers investigating the antimycobacterial potential of flavanones, offering a baseline from which to develop more potent derivatives through further chemical modification.

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